4-(Chloromethyl)-2-nitrophenol

Description

BenchChem offers high-quality 4-(Chloromethyl)-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

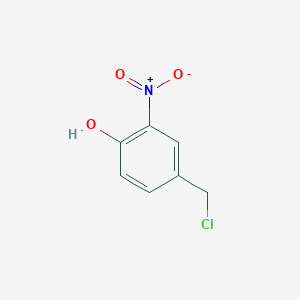

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYZFNFGPVNDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368570 | |

| Record name | 4-(chloromethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6694-75-3 | |

| Record name | 4-(chloromethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-2-nitrophenol

This guide provides a comprehensive technical overview of 4-(Chloromethyl)-2-nitrophenol, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's fundamental properties, synthesis, reactivity, and applications, with a strong emphasis on the scientific principles underpinning its use.

Introduction

4-(Chloromethyl)-2-nitrophenol is an organic compound that holds significant importance as a building block in various synthetic pathways.[1] Its trifunctional nature, featuring a phenolic hydroxyl group, a nitro group, and a reactive chloromethyl group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.[1][2] This guide will explore the core chemical and physical characteristics of this compound, its synthesis and reactivity profile, and its applications in diverse fields such as pharmaceuticals, agrochemicals, and dye manufacturing.[2][3]

Core Properties and Identification

A thorough understanding of the fundamental properties of a chemical is paramount for its effective and safe use in a research and development setting.

Chemical and Physical Data

The key identifiers and physicochemical properties of 4-(Chloromethyl)-2-nitrophenol are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6694-75-3 | [2][3][4] |

| Molecular Formula | C₇H₆ClNO₃ | [2][3] |

| Molecular Weight | 187.58 g/mol | [2][3] |

| Appearance | Yellow solid | [2] |

| IUPAC Name | 4-(chloromethyl)-2-nitrophenol | [2] |

| Synonyms | α-Chloro-2-nitro-p-cresol | [5] |

| InChI Key | LCYZFNFGPVNDGS-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1CCl)[O-])O | [2] |

Spectroscopic Profile

Structural elucidation and confirmation of 4-(Chloromethyl)-2-nitrophenol rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the nitro and hydroxyl groups.[4]

-

¹³C NMR: The carbon spectrum will show seven unique signals. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be deshielded and appear at lower field.[4]

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for the functional groups present. Key peaks include a broad O-H stretch for the phenolic hydroxyl group, strong asymmetric and symmetric stretches for the nitro group (around 1520 cm⁻¹ for the asymmetric stretch), and a C-Cl stretch for the chloromethyl group.[4]

Synthesis and Mechanistic Insights

The primary synthetic route to 4-(Chloromethyl)-2-nitrophenol involves the nitration of a chloromethylated phenol precursor.

Synthetic Pathway

A common laboratory-scale synthesis involves the nitration of 2-chloromethyl phenol. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[4]

It is important to note that controlling the regioselectivity of the nitration can be challenging, as the formation of undesired isomers is possible.[4] Purification is often achieved through chromatographic techniques.[4]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-(Chloromethyl)-2-nitrophenol stems from the distinct reactivity of its three functional groups.

Nucleophilic Substitution at the Chloromethyl Group

The benzylic chloride is an excellent leaving group, making the chloromethyl group highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups.[4]

-

Reaction with Amines : Primary and secondary amines readily displace the chloride to form the corresponding aminomethylphenols.

-

Reaction with Thiols : Thiols react to produce thioether derivatives.[4]

-

Reaction with Azides : Sodium azide can be used to introduce the azido functional group, a versatile precursor for other nitrogen-containing moieties.[4]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a critical transformation in the synthesis of many pharmaceutical and dye intermediates.[4] This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.[4] The resulting 4-(chloromethyl)-2-aminophenol is a bifunctional intermediate with both a reactive chloromethyl group and an aromatic amine.[4]

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions of phenols, such as ether and ester formation. Its acidity also allows for deprotonation to form a phenoxide, which can then participate in various reactions.

Applications in Research and Development

The unique combination of functional groups in 4-(Chloromethyl)-2-nitrophenol makes it a valuable starting material in several areas of chemical research and development.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[3][4] The reactive chloromethyl group is particularly useful for introducing various side chains and building molecular complexity.[4] While specific drug candidates are often proprietary, the core structure of 4-(Chloromethyl)-2-nitrophenol provides a versatile scaffold for medicinal chemistry exploration.[4] The broader class of nitrophenols is used in the manufacturing of drugs and pesticides.[6][7]

Dye and Pigment Manufacturing

The chromophoric nitro group and the auxochromic hydroxyl group, combined with the reactive chloromethyl handle, make this compound a useful precursor in the synthesis of various dyes and pigments.[2][3]

Safety, Handling, and Toxicology

Due to the presence of the nitro group and the chlorinated methyl group, 4-(Chloromethyl)-2-nitrophenol should be handled with care as a potentially hazardous substance.[2]

Hazard Identification and Personal Protective Equipment (PPE)

-

Toxicity : While specific toxicological data for this compound is limited, related nitrophenols are known to be toxic.[2][6] It is likely to be an irritant to the skin, eyes, and respiratory system.[2]

-

Handling : Always handle 4-(Chloromethyl)-2-nitrophenol in a well-ventilated fume hood.[8]

-

Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

Storage and Disposal

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8] Keep the container tightly closed.[8]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.[8]

Experimental Protocol: Nucleophilic Substitution with a Primary Amine

This protocol provides a general procedure for the reaction of 4-(Chloromethyl)-2-nitrophenol with a primary amine to illustrate a common synthetic application.

Objective: To synthesize a 4-((alkylamino)methyl)-2-nitrophenol derivative.

Materials:

-

4-(Chloromethyl)-2-nitrophenol

-

Primary amine (e.g., benzylamine)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

-

Mild base (e.g., potassium carbonate)

-

Stir plate and stir bar

-

Round-bottom flask with reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve 4-(Chloromethyl)-2-nitrophenol (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents : Add the primary amine (1.1 equivalents) and the mild base (1.2 equivalents) to the stirred solution.

-

Reaction Conditions : Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification : Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Isolation : Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization : Characterize the purified product by NMR and IR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

4-(Chloromethyl)-2-nitrophenol is a valuable and versatile chemical intermediate with a rich reactivity profile. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block in the synthesis of complex organic molecules for various applications, particularly in the pharmaceutical and dye industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is essential for its effective and responsible use in a research and development setting.

References

-

MySkinRecipes. (n.d.). 4-(Chloromethyl)-2-nitrophenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-5-methyl-2-nitrophenol in Modern Synthesis. Retrieved from [Link]

-

Chemical LAND21. (n.d.). 4-Chloro-2-Nitrophenol: An Overview of its Properties and Applications. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

Chemical-Suppliers. (n.d.). 2-(chloromethyl)-4-nitrophenol | CAS 2973-19-5. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-4-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ToxGuide for Nitrophenols. Retrieved from [Link]

-

Frontiers. (2025, August 6). Biological mode of action of a nitrophenolates-based biostimulant: case study. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, March 1). What will be the major product on chlorination of m-nitrophenol?. Retrieved from [Link]

-

MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved from [Link]

-

Frontiers. (n.d.). Biological mode of action of a nitrophenolates-based biostimulant: case study. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the reaction of OH with 4-nitrophenol in the.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 4-(Chloromethyl)-2-nitrophenol | 6694-75-3 [smolecule.com]

- 3. 4-(Chloromethyl)-2-nitrophenol [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloromethyl-4-nitrophenol 96 2973-19-5 [sigmaaldrich.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. fishersci.com [fishersci.com]

4-(Chloromethyl)-2-nitrophenol CAS number and structure

An In-depth Technical Guide to 4-(Chloromethyl)-2-nitrophenol

This guide provides a comprehensive technical overview of 4-(Chloromethyl)-2-nitrophenol, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's chemical identity, properties, synthesis, reactivity, and safety protocols, grounding all information in authoritative scientific principles.

Section 1: Chemical Identity and Structure

4-(Chloromethyl)-2-nitrophenol is an aromatic organic compound characterized by a phenol backbone substituted with three distinct functional groups. The hydroxyl (-OH) group defines it as a phenol, the nitro (-NO₂) group at the ortho position significantly influences its electronic properties and reactivity, and the chloromethyl (-CH₂Cl) group at the para position serves as a key reactive site for synthetic modifications. This trifunctional nature makes it a valuable building block in organic synthesis.[1]

Table 1: Core Identifiers for 4-(Chloromethyl)-2-nitrophenol

| Identifier | Value |

| CAS Number | 6694-75-3 |

| IUPAC Name | 4-(chloromethyl)-2-nitrophenol |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1CCl)[O-])O[1] |

| InChI Key | LCYZFNFGPVNDGS-UHFFFAOYSA-N[1] |

| InChI String | InChI=1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2[1] |

The spatial arrangement of the electron-withdrawing nitro group and the reactive chloromethyl group on the phenol ring dictates the compound's chemical behavior, particularly in electrophilic aromatic substitution and nucleophilic substitution reactions.[1]

Caption: 2D Structure of 4-(Chloromethyl)-2-nitrophenol.

Section 2: Physicochemical Properties

The physical and chemical properties of nitrophenols are governed by intermolecular forces, including hydrogen bonding from the hydroxyl group, and the overall polarity imparted by the nitro and chloromethyl groups.[2] While specific experimental data for 4-(chloromethyl)-2-nitrophenol is limited, properties can be predicted based on its structure and comparison with related isomers. The compound typically appears as a yellow solid and is soluble in many organic solvents.[1]

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | Yellow Solid | Typical for nitrophenols.[1] |

| Melting Point | 128 °C (dec.) | Data for isomer 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5).[3][4] |

| Boiling Point | 373.4 ± 32.0 °C | Predicted value for isomer 2-(Chloromethyl)-4-nitrophenol.[3] |

| Density | 1.472 ± 0.06 g/cm³ | Predicted value for isomer 2-(Chloromethyl)-4-nitrophenol.[3] |

| Solubility | Soluble in organic solvents | [1] For example, soluble in dioxane and dichloromethane.[3][5] |

| pKa | 6.27 ± 0.30 | Predicted value for isomer 2-(Chloromethyl)-4-nitrophenol.[3] |

Note: Experimental data for the specific isomer 4-(Chloromethyl)-2-nitrophenol (CAS 6694-75-3) is not consistently available. The data presented for melting point, boiling point, density, and pKa corresponds to the closely related isomer 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5) and should be used as an approximation.

Section 3: Synthesis and Manufacturing

The synthesis of substituted nitrophenols often involves electrophilic aromatic substitution reactions on a phenol or cresol precursor. A common and logical pathway for preparing 4-(Chloromethyl)-2-nitrophenol is through the nitration of 4-chloromethylphenol (also known as p-cresol).

The causality behind this choice is the directing effect of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the chloromethyl group is a weakly deactivating ortho-, para-director. Nitration of 4-chloromethylphenol would thus be expected to yield the 2-nitro isomer as the major product.

Caption: Generalized workflow for the synthesis of 4-(Chloromethyl)-2-nitrophenol.

Experimental Protocol: Nitration of 4-Chloromethylphenol

This protocol is a representative procedure based on established methods for the nitration of phenols.[6]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloromethylphenol (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-chloromethylphenol over a period of 30-60 minutes. Critically, the internal temperature must be maintained below 10 °C to prevent over-nitration and the formation of undesired byproducts.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude 4-(Chloromethyl)-2-nitrophenol can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-(Chloromethyl)-2-nitrophenol stems from the reactivity of its functional groups, which can be addressed selectively.[2] It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[7]

-

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a benzylic halide, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[2] This allows for the facile introduction of a wide range of functionalities. For instance, reaction with amines yields aminomethyl derivatives, while reaction with thiols produces thioethers.[2] This pathway is fundamental for building more complex molecular scaffolds for drug candidates.[2]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Pt/C or Pd/C catalyst) or metal-acid systems (e.g., Sn/HCl).[2] The resulting 2-amino-4-(chloromethyl)phenol is a bifunctional intermediate, combining the reactivity of an aromatic amine with that of a benzylic halide.[2]

Caption: Key reaction pathways of 4-(Chloromethyl)-2-nitrophenol.

Section 5: Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 4-(Chloromethyl)-2-nitrophenol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton (often a broad singlet), and a characteristic singlet for the two protons of the chloromethyl group.[2]

-

¹³C NMR: The carbon spectrum would display seven unique signals, with the carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms appearing at lower field (higher ppm).[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch of the phenol (broad), strong asymmetric and symmetric stretches for the N-O bonds of the nitro group, and C-Cl stretching vibrations.[2]

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column and a UV-Vis or photodiode array (PDA) detector, is a primary method for assessing the purity and quantifying the compound in reaction mixtures.[2]

-

Gas Chromatography (GC): GC can also be used, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation.[8]

-

Section 6: Safety and Handling

Disclaimer: The following safety information is based on data for the closely related and hazardous isomer 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5). Due to structural similarities, a comparable hazard profile should be assumed for 4-(Chloromethyl)-2-nitrophenol in the absence of specific data. Treat this compound as highly hazardous.

Table 3: GHS Hazard Information

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Danger: H314 - Causes severe skin burns and eye damage. |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Aquatic Hazard | May be harmful to aquatic life. |

Protocol for Safe Handling

-

Engineering Controls: All handling of solid and dissolved 4-(Chloromethyl)-2-nitrophenol must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.

-

-

Handling Procedures: Avoid generating dust. When weighing, use a balance inside the fume hood or an enclosure. For solution preparation, add the solid slowly to the solvent to avoid splashing.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container must be tightly sealed.

-

Disposal: Dispose of waste materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Caption: Workflow for the safe handling of 4-(Chloromethyl)-2-nitrophenol.

Section 7: Conclusion

4-(Chloromethyl)-2-nitrophenol is a chemical intermediate of significant value in synthetic organic chemistry. Its utility is derived from the distinct and selectively addressable reactivity of its hydroxyl, nitro, and chloromethyl functional groups. While a valuable precursor for the pharmaceutical and agrochemical industries, its handling requires stringent safety protocols due to its presumed hazardous nature. This guide provides the foundational knowledge for scientists to utilize this compound effectively and safely in their research and development endeavors.

Section 8: References

-

Google Patents. (1993). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. EP0342532B1. Retrieved from

-

Chemical-Suppliers.com. (n.d.). 2-(chloromethyl)-4-nitrophenol | CAS 2973-19-5. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(Chloromethyl)-2-nitrophenol. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-4-nitrophenol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

Google Patents. (2009). Preparation of 4-chloro-2-nitrophenol. CN101481311A. Retrieved from

-

ResearchGate. (2025). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

Sources

- 1. Buy 4-(Chloromethyl)-2-nitrophenol | 6694-75-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-CHLOROMETHYL-4-NITROPHENOL CAS#: 2973-19-5 [m.chemicalbook.com]

- 4. 2-(chloromethyl)-4-nitrophenol | CAS 2973-19-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 4-氯-2-硝基苯酚 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-(Chloromethyl)-2-nitrophenol [myskinrecipes.com]

- 8. 2-(Chloromethyl)-4-nitrophenol | C7H6ClNO3 | CID 76305 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-nitrophenol from 2-Nitrophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-2-nitrophenol, a valuable bifunctional intermediate in the development of pharmaceuticals and specialty chemicals. The primary focus is on the direct chloromethylation of 2-nitrophenol, a process rooted in the principles of electrophilic aromatic substitution. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, discusses key process parameters, and outlines essential safety considerations. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering the technical depth required for successful laboratory implementation.

Introduction: Significance of 4-(Chloromethyl)-2-nitrophenol

4-(Chloromethyl)-2-nitrophenol is a versatile organic building block characterized by two key reactive sites: a chloromethyl group and a nitrophenol core. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities such as amines, thiols, and azides.[1] Concurrently, the nitro group can be reduced to an amine, providing another point for chemical modification.[1][2][3] This dual reactivity makes the compound a crucial intermediate for constructing more complex molecular architectures.

The synthesis of this compound is most commonly achieved via the chloromethylation of 2-nitrophenol. This reaction, a variant of the Blanc-Quelet reaction, involves an electrophilic aromatic substitution where a chloromethyl group is introduced onto the aromatic ring.[4][5][6] Understanding the directing effects of the substituents on the phenol ring is paramount for predicting the regioselectivity of this transformation.

Mechanistic Insights: The Chloromethylation of 2-Nitrophenol

The chloromethylation of 2-nitrophenol is a classic example of an electrophilic aromatic substitution reaction. The reaction is typically carried out under acidic conditions, using formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride.[7] A Lewis acid catalyst, such as zinc chloride, is often employed to enhance the electrophilicity of the attacking species.[5][7]

Key Mechanistic Steps:

-

Formation of the Electrophile: Under strong acid conditions (HCl), the carbonyl oxygen of formaldehyde is protonated. This activation makes the carbonyl carbon highly electrophilic and susceptible to attack. In the presence of a Lewis acid like ZnCl₂, a highly reactive electrophile, potentially a chlorocarbenium ion (ClCH₂⁺) or a related species, is generated.[7]

-

Electrophilic Attack: The electron-rich aromatic ring of 2-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde species. The regioselectivity of this attack is governed by the electronic properties of the substituents already on the ring.

-

The hydroxyl (-OH) group is a strongly activating, ortho, para-director.

-

The nitro (-NO₂) group is a strongly deactivating, meta-director.

-

The powerful activating and para-directing effect of the hydroxyl group dominates, directing the incoming electrophile to the position para to the -OH group (and meta to the -NO₂ group), which is the C4 position.

-

-

Rearomatization: Following the electrophilic attack, a proton is lost from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring.

-

Formation of the Benzyl Chloride: The resulting hydroxymethyl intermediate is rapidly converted to the final chloromethyl product under the acidic reaction conditions.

Below is a diagram illustrating the overall reaction mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-(chloromethyl)-2-nitrophenol. The procedure is based on established chloromethylation principles.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 13.9 g | 1.0 |

| Paraformaldehyde | (CH₂O)n | ~30.03 (per unit) | 4.5 g | ~1.5 |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | 6.8 g | 0.5 |

| Concentrated HCl | HCl | 36.46 | 50 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis, from reaction setup to product isolation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Quelet reaction - Wikipedia [en.wikipedia.org]

- 6. Quelet Reaction [drugfuture.com]

- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chloromethylation of 2-Nitrophenol: Mechanism, Protocol, and Safety

Prepared by: Gemini, Senior Application Scientist

Abstract

The chloromethylation of 2-nitrophenol is a cornerstone electrophilic aromatic substitution reaction, yielding versatile intermediates crucial for the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1] The introduction of a reactive chloromethyl group onto the nitrophenol scaffold opens a gateway for extensive functionalization, primarily through nucleophilic substitution.[2] This guide provides a comprehensive exploration of the reaction's underlying mechanism, a detailed experimental protocol grounded in established methodologies, and a critical examination of the associated safety considerations. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to ensure both successful synthesis and operational safety.

Introduction: Strategic Importance of Chloromethylated Nitrophenols

Phenolic compounds are highly reactive towards electrophilic aromatic substitution, a characteristic attributed to the powerful activating and ortho-, para-directing nature of the hydroxyl group.[3][4] This inherent reactivity makes them ideal substrates for functionalization. The chloromethylation of 2-nitrophenol, a variant of the Blanc-Quelet reaction, introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring.[5][6] The resulting products, such as 4-(chloromethyl)-2-nitrophenol and 6-(chloromethyl)-2-nitrophenol, are valuable bifunctional molecules. The chloromethyl group serves as an excellent electrophilic site for subsequent nucleophilic substitution, while the nitro group can be readily reduced to an amine, offering an orthogonal handle for further derivatization.[2][7] This dual reactivity makes these compounds key building blocks in the multi-step synthesis of complex target molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The chloromethylation of 2-nitrophenol proceeds via a classic electrophilic aromatic substitution (EAS) pathway. The reaction is typically performed using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) to enhance the electrophilicity of the attacking species.[6]

Step 1: Formation of the Electrophile

Under strongly acidic conditions, the carbonyl oxygen of formaldehyde is protonated by hydrogen chloride. This significantly increases the electrophilicity of the carbonyl carbon. The protonated formaldehyde is then susceptible to attack by a chloride ion, which, facilitated by the Lewis acid catalyst, can lead to the formation of a highly reactive electrophile. While the precise nature of the electrophile is debated, it is often represented as the chloromethyl cation (ClCH₂⁺) or a related polarized complex like (chloromethyl)oxonium cation (ClH₂C–OH₂⁺).[6][8]

Caption: Formation of the chloromethyl electrophile.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich aromatic ring of 2-nitrophenol acts as a nucleophile, attacking the chloromethyl electrophile.[9] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

Step 3: Rearomatization

A base (such as Cl⁻ or H₂O) removes a proton from the carbon atom bearing the new chloromethyl group, restoring the aromaticity of the ring and yielding the final chloromethylated 2-nitrophenol product.[6]

Regioselectivity: The Directing Influence of Substituents

The position of the incoming chloromethyl group is dictated by the existing substituents on the phenol ring:

-

Hydroxyl (-OH) Group: A powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance.[4]

-

Nitro (-NO₂) Group: A strong deactivating group and a meta-director due to its electron-withdrawing nature.

In the case of 2-nitrophenol, the activating, ortho-, para-directing effect of the hydroxyl group overwhelmingly governs the regioselectivity of the reaction. The positions ortho (C6) and para (C4) to the hydroxyl group are significantly more activated towards electrophilic attack than other positions. Therefore, the reaction yields a mixture of 4-(chloromethyl)-2-nitrophenol and 6-(chloromethyl)-2-nitrophenol . Steric hindrance from the adjacent nitro group may slightly disfavor substitution at the C6 position compared to the more accessible C4 position.

Caption: General mechanism for the chloromethylation of 2-nitrophenol.

Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations must be conducted in a certified chemical fume hood.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight | Key Hazards |

| 2-Nitrophenol | 88-75-5 | 139.11 g/mol | Toxic, Irritant, Environmental Hazard |

| Paraformaldehyde | 30525-89-4 | (CH₂O)n | Toxic, Carcinogen, Flammable Solid |

| Concentrated HCl | 7647-01-0 | 36.46 g/mol | Corrosive, Causes Severe Burns |

| Zinc Chloride (anhydrous) | 7646-85-7 | 136.30 g/mol | Corrosive, Environmental Hazard |

| Dichloroethane (Solvent) | 107-06-2 | 98.96 g/mol | Flammable, Carcinogen, Toxic |

| Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | Minimal Hazard |

| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 g/mol | Minimal Hazard |

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, gas inlet adapter, ice bath, Buchner funnel, standard glassware.

Step-by-Step Procedure

Caption: Experimental workflow for 2-nitrophenol chloromethylation.

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel (or gas inlet tube) in a chemical fume hood.

-

Charging Reagents: To the flask, add 2-nitrophenol (1.0 eq), paraformaldehyde (1.5 eq), anhydrous zinc chloride (0.2 eq), and a suitable solvent such as dichloroethane.[1]

-

Reaction Initiation: Begin stirring and gently heat the mixture to 60-70°C.

-

HCl Addition: Once the temperature is stable, begin the slow, dropwise addition of concentrated hydrochloric acid (2.0-3.0 eq). Alternatively, dry hydrogen chloride gas can be bubbled through the reaction mixture.[1][10] This step is exothermic and should be performed with caution.

-

Reaction Monitoring: Maintain the reaction at 60-70°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent system (e.g., benzene, toluene, or ethanol/water) or by column chromatography on silica gel.[1]

Potential Side Reactions and Optimization

-

Diarylmethane Formation: The chloromethylated product is highly reactive and can undergo a subsequent Friedel-Crafts alkylation with another molecule of 2-nitrophenol, leading to the formation of diarylmethane byproducts.[6][11] This can be minimized by using a molar excess of formaldehyde and HCl, avoiding excessively high temperatures, and stopping the reaction once the starting material is consumed.[11]

-

Polymerization: Phenols and formaldehyde can polymerize under acidic conditions.[12] Careful control of stoichiometry and temperature is essential to prevent the formation of resinous byproducts.

-

Dichloromethylation: Under forcing conditions, a second chloromethyl group can be introduced, although this is less common for deactivated rings like nitrophenol.[13]

Product Characterization

The identity and purity of the resulting isomers must be confirmed using standard spectroscopic techniques.[14]

-

¹H NMR Spectroscopy: Will show distinct signals for the aromatic protons, the phenolic -OH, and a characteristic singlet for the -CH₂Cl protons (typically ~4.5-4.8 ppm). The splitting patterns of the aromatic protons will be key to differentiating the 4- and 6-substituted isomers.

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H and C=C stretches, strong asymmetric and symmetric stretches for the NO₂ group (~1520 and ~1340 cm⁻¹), and a C-Cl stretch (~650-750 cm⁻¹).[7]

-

Mass Spectrometry (MS): Will show the molecular ion peak and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom.

Critical Safety Considerations

Chloromethylation reactions are inherently hazardous and demand strict adherence to safety protocols.

| Substance | Hazard | Precautionary Measures |

| Bis(chloromethyl) ether (BCME) | EXTREMELY POTENT CARCINOGEN. Can form in situ from formaldehyde and HCl.[6][15] | CRITICAL: All operations MUST be performed in a high-performance chemical fume hood. Avoid heating formaldehyde and HCl together unnecessarily. Quench the reaction carefully to destroy any potential BCME.[12] |

| Formaldehyde/Paraformaldehyde | Toxic by inhalation and ingestion, suspected human carcinogen, skin sensitizer.[16] | Handle solids in a fume hood or vented enclosure to avoid inhaling dust.[17] Wear appropriate PPE, including nitrile gloves and safety goggles.[18] |

| Concentrated HCl | Highly corrosive, causes severe skin burns and eye damage. Vapors are toxic and cause respiratory irritation.[15] | Always handle in a fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Have an emergency eyewash and shower readily accessible. |

| Chlorinated Solvents | Suspected carcinogens, toxic, volatile.[19] | Handle only in a fume hood. Use secondary containment for transport and storage.[18] |

| 2-Nitrophenol | Toxic, irritant, harmful to aquatic life.[20] | Avoid skin contact and inhalation. Wear appropriate PPE. |

Emergency Preparedness:

-

Ensure immediate access to an eyewash station and safety shower.

-

Have appropriate spill kits (absorbent pads, neutralizers) readily available.[17]

-

All personnel must be trained on the specific hazards of this reaction and the emergency procedures.[19]

References

-

Wikipedia. (2023). Quelet reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Quelet reaction. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

-

SIELC Technologies. (2018). Phenol, 2-(chloromethyl)-4-nitro-. Retrieved from [Link]

-

Britannica. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution? Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

-

YouTube. (2024). Quelet Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

- Unknown Source. (n.d.). Phenol Electrophilic substitution rxn.

-

Wikipedia. (2023). Blanc chloromethylation. Retrieved from [Link]

- UNSW. (2019). WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF).

-

ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds. Retrieved from [Link]

- National Institutes of Health. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.

- Unknown Source. (2017). FORMALDEHYDE SOP.

-

The Sarpong Group. (2016). Carcinogens. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

- Google Patents. (n.d.). Method of synthesis of 2-chloro-4-nitrophenol.

-

Occupational Safety and Health Administration. (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin. Retrieved from [Link]

- PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.

-

ResearchGate. (2017). Are there any safety issues in using alkyl chloroformates?. Retrieved from [Link]

-

University of Pittsburgh. (2014). Formaldehyde and Paraformaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Blanc Reaction. Retrieved from [Link]

- Merck Index. (n.d.). Quelet Reaction.

- Organic Preparations and Procedures International. (1973). CHLOROMETHYLATION OF NITROPHENOLS WITH CHLOROMETHYL METHYL ETHER.

- Google Patents. (n.d.). Process for the chloromethylation or aromatic hydrocarbons.

-

Dartmouth College. (n.d.). Formaldehyde (Formalin) & Paraformaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-4-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). Chlorination of nitrophenols.

- MDPI. (n.d.).

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.

-

PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 5-chloro-2-nitro-. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 4-(Chloromethyl)-2-nitrophenol | 6694-75-3 [smolecule.com]

- 3. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]

- 4. byjus.com [byjus.com]

- 5. Quelet reaction - Wikipedia [en.wikipedia.org]

- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Blanc Reaction [organic-chemistry.org]

- 9. quora.com [quora.com]

- 10. grokipedia.com [grokipedia.com]

- 11. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration [osha.gov]

- 16. safety.pitt.edu [safety.pitt.edu]

- 17. depts.washington.edu [depts.washington.edu]

- 18. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 19. sarponggroup.com [sarponggroup.com]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

In-depth Technical Guide: 4-(Chloromethyl)-2-nitrophenol

Abstract

4-(Chloromethyl)-2-nitrophenol is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its molecular structure, featuring a reactive chloromethyl group, a phenolic hydroxyl, and a nitro group, offers a versatile platform for a multitude of chemical transformations. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, characterization, reactivity, and key applications. The content is structured to deliver not just procedural steps, but also the underlying scientific principles and field-tested insights, ensuring both technical accuracy and practical utility.

Core Synthesis: Chloromethylation of 2-Nitrophenol

The principal route for synthesizing 4-(Chloromethyl)-2-nitrophenol is through the electrophilic aromatic substitution of 2-nitrophenol, a process known as Blanc chloromethylation.[4] This reaction involves formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride.[4][5]

Synthetic Mechanism and Rationale

The reaction proceeds under acidic conditions which protonate formaldehyde, thereby generating a highly electrophilic carbocation.[4] This electrophile is then attacked by the electron-rich aromatic ring of 2-nitrophenol. The resulting benzyl alcohol is rapidly converted to the corresponding chloride in the acidic medium.[4]

Expertise & Experience: The choice of a Lewis acid catalyst like ZnCl₂ is critical as it facilitates the formation of the electrophilic chloromethyl cation. While other chloromethylating agents like chloromethyl methyl ether can be used, the formaldehyde/HCl system is often preferred for its accessibility and effectiveness, despite the potential for side products like diarylmethanes.[4][6]

Detailed Laboratory Protocol

Materials:

-

2-Nitrophenol

-

Paraformaldehyde (as a source of formaldehyde)

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Toluene (for recrystallization)

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of 4-(Chloromethyl)-2-nitrophenol.

Step-by-Step Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a mixture of 2-nitrophenol, paraformaldehyde, and a catalytic amount of zinc chloride is suspended in concentrated hydrochloric acid.

-

Reaction: The mixture is heated to 60-70°C and stirred vigorously.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: The reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water to remove residual acid, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like toluene to yield the final product.

Structural Elucidation and Physicochemical Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| IUPAC Name | 4-(chloromethyl)-2-nitrophenol | [7] |

| CAS Number | 6694-75-3 | [1][7] |

| Molecular Formula | C₇H₆ClNO₃ | [7] |

| Molecular Weight | 187.58 g/mol | [1][7] |

| Appearance | Yellow solid | |

| Melting Point | 85-87 °C | [8] |

Spectroscopic Analysis

Spectroscopic methods are indispensable for structural confirmation.[1][9]

-

¹H NMR Spectroscopy: Provides detailed information about the hydrogen framework of the molecule.[1]

-

Mass Spectrometry: Confirms the molecular weight and isotopic distribution, which is characteristic for chlorine-containing compounds.[10]

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule, such as the hydroxyl (-OH), nitro (-NO₂), and chloromethyl (-CH₂Cl) groups.[10]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-(Chloromethyl)-2-nitrophenol stems from the distinct reactivity of its functional groups.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is a reactive electrophilic site, readily undergoing nucleophilic substitution with a variety of nucleophiles such as amines, thiols, and azides.[1][7] This allows for the introduction of diverse functionalities, making it a valuable building block in constructing more complex molecules.[1]

Reaction Scheme:

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(Chloromethyl)-2-nitrophenol [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Buy 4-(Chloromethyl)-2-nitrophenol | 6694-75-3 [smolecule.com]

- 8. innospk.com [innospk.com]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. 2-(Chloromethyl)-4-nitrophenol | C7H6ClNO3 | CID 76305 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to Chloromethyl-Nitrophenol Isomers

The isomeric forms of chloromethyl-nitrophenol serve as pivotal intermediates in the landscape of organic synthesis, particularly within the pharmaceutical, agrochemical, and dye manufacturing sectors. Their unique bifunctional nature, possessing both a reactive chloromethyl group and an electron-withdrawing nitro group on a phenol scaffold, allows for a diverse range of chemical transformations. This guide provides a detailed exploration of the synthesis, reactivity, and applications of these valuable compounds, with a focus on providing actionable insights for laboratory and industrial applications.

Molecular Identity and Physicochemical Properties

It is crucial to distinguish between the two primary isomers, as their substitution patterns dictate their reactivity and subsequent applications.

-

4-(Chloromethyl)-2-nitrophenol : This isomer features the chloromethyl group para to the hydroxyl group and the nitro group ortho to it.

-

2-(Chloromethyl)-4-nitrophenol : In this case, the chloromethyl group is ortho to the hydroxyl group, and the nitro group is in the para position.[1]

The molecular formula for both isomers is C₇H₆ClNO₃ , and the molecular weight is approximately 187.58 g/mol .[2][3][4]

A summary of their key physicochemical properties is presented below:

| Property | 4-(Chloromethyl)-2-nitrophenol | 2-(Chloromethyl)-4-nitrophenol |

| CAS Number | 6694-75-3[2][5] | 2973-19-5[1][3] |

| Appearance | Yellow solid[2] | Yellow solid |

| Molecular Formula | C₇H₆ClNO₃[2][4] | C₇H₆ClNO₃[1] |

| Molecular Weight | 187.58 g/mol [2][4][5] | 187.58 g/mol [1][3] |

| Solubility | Soluble in organic solvents[2] | Soluble in organic solvents |

Synthesis Pathways: A Mechanistic Perspective

The synthesis of chloromethyl-nitrophenols can be approached through two primary strategies, each with its own set of advantages and challenges in terms of regioselectivity and yield.

2.1. Electrophilic Chloromethylation of a Nitrophenol Precursor

The most direct route involves the chloromethylation of a nitrophenol, a classic example of an electrophilic aromatic substitution. The choice of starting nitrophenol isomer is critical for obtaining the desired product.

-

Synthesis of 2-(Chloromethyl)-4-nitrophenol : This is typically achieved through the Blanc chloromethylation of 4-nitrophenol.[3] The reaction proceeds by generating a carbocation from formaldehyde and hydrogen chloride, which then acts as the electrophile. The strongly activating hydroxyl group directs the substitution to the ortho position.

2.2. Nitration of a Chloromethylphenol Precursor

An alternative pathway involves the nitration of a chloromethylphenol. This approach requires careful control of reaction conditions to achieve the desired regioselectivity.

-

Synthesis of 4-(Chloromethyl)-2-nitrophenol : This can be synthesized by the nitration of 2-chloromethylphenol using a mixture of nitric and sulfuric acid. However, this method may lead to the formation of isomeric byproducts, necessitating purification by chromatography.[5]

Below is a diagram illustrating the general synthesis pathways:

Caption: General synthetic routes to chloromethyl-nitrophenol isomers.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of chloromethyl-nitrophenols stems from the distinct reactivity of their functional groups.

3.1. Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a cornerstone for building molecular complexity.[2][5] Common nucleophiles include amines, thiols, and azides.[5]

3.2. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, a transformation that is fundamental in the synthesis of many pharmaceutical and dye precursors.[2][5] This reduction is typically achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride.[2][5] The resulting aminophenol derivative is a bifunctional intermediate with both a reactive amine and a chloromethyl group.[5]

A diagram of these key reactions is provided below:

Sources

A Technical Guide to the Solubility of 4-(Chloromethyl)-2-nitrophenol in Organic Solvents

Abstract: 4-(Chloromethyl)-2-nitrophenol (CAS No. 6694-75-3) is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its efficacy in these synthetic pathways is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for process optimization, purification, and formulation. This guide provides a comprehensive analysis of the solubility of 4-(chloromethyl)-2-nitrophenol. While quantitative public data is limited, this document establishes a robust theoretical framework based on the compound's molecular structure, predicts its solubility profile across various organic solvent classes, and details a definitive experimental protocol for its quantitative determination. This paper is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this versatile compound.

Physicochemical Profile and Molecular Structure

4-(Chloromethyl)-2-nitrophenol is a yellow crystalline solid whose utility is derived from its distinct functional groups: a phenolic hydroxyl, a nitro group, and a reactive chloromethyl group.[1] These features dictate its physical properties and, most critically, its interactions with solvents.

Table 1: Physicochemical Properties of 4-(Chloromethyl)-2-nitrophenol

| Property | Value | Source |

| CAS Number | 6694-75-3 | [1][3][4] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2][4] |

| Molecular Weight | 187.58 g/mol | [1][2][3] |

| Appearance | Yellow solid | [1] |

| Boiling Point | ~313 °C at 760 mmHg (Predicted) | [4] |

| Density | ~1.472 g/cm³ (Predicted) | [4] |

The molecule's architecture is key to its solubility. The presence of the highly polar nitro (-NO₂) and hydroxyl (-OH) groups allows for strong dipole-dipole interactions and hydrogen bonding. Conversely, the benzene ring provides a nonpolar, hydrophobic character. This amphiphilic nature suggests a nuanced solubility profile, highly dependent on the chosen solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] The solubility of 4-(chloromethyl)-2-nitrophenol is a direct result of the intermolecular forces it can establish with solvent molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents contain -OH groups and can act as both hydrogen bond donors and acceptors. Strong hydrogen bonding is expected between the solvent's hydroxyl group and both the phenolic -OH and the nitro group of the solute, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have significant dipole moments but lack -OH groups. They can accept hydrogen bonds from the solute's phenolic group and engage in strong dipole-dipole interactions with the nitro group. High to moderate solubility is anticipated. For related nitrophenols, acetone and acetonitrile are effective solvents.[6][7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The polar functional groups of 4-(chloromethyl)-2-nitrophenol cannot form favorable interactions with these solvents, resulting in low solubility. However, the aromatic ring of toluene may offer some favorable π-π stacking interactions, potentially leading to slightly better solubility than in aliphatic solvents like hexane. For some nitrophenol isomers, solubility in aromatic solvents like toluene can be significant.[8]

Caption: Intermolecular forces governing solubility.

Predicted Qualitative Solubility Profile

Based on the theoretical principles and data from analogous compounds, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent screening in any research or development context.

Table 2: Predicted Solubility of 4-(Chloromethyl)-2-nitrophenol in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | Strong hydrogen bonding capabilities with both solute and solvent. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance.[6] |

| Aromatic | Toluene, Benzene | Moderate to Low | π-π stacking interactions with the benzene ring can aid dissolution.[8] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Capable of dipole-dipole interactions. DCM is a good solvent for many organic compounds of low to medium polarity. |

| Nonpolar | Hexane, Cyclohexane | Low | Mismatch in polarity; interactions are limited to weak dispersion forces. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, application-specific data, the solubility must be determined empirically. The isothermal equilibrium method is the gold standard for this purpose. It involves preparing a saturated solution at a constant temperature and then measuring the concentration of the dissolved solid.

4.1. Principle

An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

4.2. Step-by-Step Methodology

-

Preparation: Add an excess amount of 4-(chloromethyl)-2-nitrophenol to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential.

-

Equilibration: Place the sealed container in a constant-temperature bath (e.g., shaker bath or stirring plate with temperature control). Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the container to rest in the temperature bath for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

Dilution: Accurately weigh the collected filtrate. Perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical technique.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and sensitivity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective for nitrophenolic compounds.[3]

-

UV-Vis Spectroscopy: A less specific but simpler method. A calibration curve must first be generated using solutions of known concentration to determine the molar absorptivity at the wavelength of maximum absorbance (λ_max).

-

-

Calculation: Use the measured concentration of the diluted sample and the dilution factor to calculate the original concentration in the saturated solution. Express the final solubility in desired units (e.g., g/100 mL, mg/L, or mol/L).

Caption: Isothermal equilibrium method workflow.

Implications for Research and Drug Development

A quantitative understanding of solubility is not an academic exercise; it is a critical parameter that directly impacts process viability and product quality.

-

Process Chemistry: The choice of a reaction solvent is paramount. A solvent in which reactants are highly soluble can lead to faster reaction rates, higher conversions, and a cleaner impurity profile by ensuring a homogeneous reaction medium.

-

Purification and Crystallization: Recrystallization, a primary technique for purifying solid compounds, relies on differential solubility. The ideal solvent is one in which 4-(chloromethyl)-2-nitrophenol is highly soluble at elevated temperatures but poorly soluble at low temperatures, allowing for high recovery of pure crystals upon cooling.

-

Pharmaceutical & Agrochemical Formulation: For developing liquid formulations, solubility data determines the maximum achievable concentration of the active ingredient. This influences dosage, stability, and bioavailability. Poor solubility can be a significant barrier to developing effective and commercially viable products.

Conclusion

4-(Chloromethyl)-2-nitrophenol is a valuable synthetic intermediate whose practical application is deeply intertwined with its solubility characteristics. This guide has established that, based on its molecular structure featuring both polar and nonpolar moieties, the compound is expected to be highly soluble in polar organic solvents and poorly soluble in nonpolar ones. Due to the scarcity of published quantitative data, the detailed isothermal equilibrium protocol provided herein offers a definitive path for researchers to generate the precise data required for their specific applications. Armed with this theoretical and practical knowledge, scientists can make informed decisions regarding solvent selection, leading to optimized synthetic processes, more efficient purifications, and superior final products.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Internet]. 2024. Available from: [Link]

-

Determination of Solubility Class [Internet]. [place unknown]: [publisher unknown]; [date unknown]. Available from: [Link]

-

Solubility of Things. 4-Nitrophenol [Internet]. [place unknown]: Solubility of Things; [date unknown]. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds [Internet]. [place unknown]: [publisher unknown]; [date unknown]. Available from: [Link]

-

Chemistry Stack Exchange. Solubility of ortho- and para-nitrophenol in benzene [Internet]. 2020. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols [Internet]. 2023. Available from: [Link]

-

LookChem. China 4-(chloromethyl)-2-nitrophenol CAS:6694-75-3 manufacturer [Internet]. [place unknown]: LookChem; [date unknown]. Available from: [Link]

-

Carleton University. Solubility of Organic Compounds [Internet]. 2023. Available from: [Link]

-

ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction? [Internet]. 2024. Available from: [Link]

-

National Center for Biotechnology Information. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol [Internet]. [place unknown]: National Library of Medicine; [date unknown]. Available from: [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility [Internet]. 2021. Available from: [Link]

-

MySkinRecipes. 4-(Chloromethyl)-2-nitrophenol [Internet]. [place unknown]: MySkinRecipes; [date unknown]. Available from: [Link]

Sources

- 1. Buy 4-(Chloromethyl)-2-nitrophenol | 6694-75-3 [smolecule.com]

- 2. 4-(Chloromethyl)-2-nitrophenol [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide on the Hazards and Safety Precautions for 4-(Chloromethyl)-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Chloromethyl)-2-nitrophenol is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] However, its utility is matched by a significant hazard profile stemming from its reactive chloromethyl and nitro functional groups.[1] This guide provides a comprehensive overview of the hazards associated with 4-(Chloromethyl)-2-nitrophenol and outlines detailed safety protocols to mitigate risks in a research and development setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Profile and Chemical Properties

A thorough understanding of the chemical's properties is foundational to safe handling. 4-(Chloromethyl)-2-nitrophenol is a yellow solid organic compound.[1] Its structure, featuring a chloromethyl group and a nitro group on a phenol ring, contributes to both its synthetic versatility and its hazardous nature.[1]

Chemical and Physical Data

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 128-130 °C (decomposes) | [3] |

| Solubility | Soluble in organic solvents | [1] |

Toxicological Profile and Health Hazards

The primary health risks associated with 4-(Chloromethyl)-2-nitrophenol are its corrosive and toxic properties. Due to the presence of the nitro group and chlorine, it is considered a hazardous substance.[1]

-

Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[4][5][6]

-

Skin Corrosion/Irritation: It is known to cause severe skin burns and irritation.[1][4][7]

-

Eye Damage: Direct contact can lead to serious eye damage.[1][4][7]

-

Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4]

While specific toxicological studies on 4-(Chloromethyl)-2-nitrophenol are limited, the broader class of nitrophenols is known to pose health risks. For instance, 4-nitrophenol has been shown in animal studies to potentially cause blood disorders.[8]

Reactivity and Stability Hazards

The chloromethyl group is highly susceptible to nucleophilic substitution, making the compound a reactive electrophile.[9][10]

-

Incompatible Materials: It should be stored away from strong oxidizing agents and strong bases.[4]

-

Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4][11]

-

Light and Heat Sensitivity: The compound can be sensitive to light and heat.[12]

Comprehensive Risk Management and Control

A multi-layered approach to risk management is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

The Hierarchy of Controls

The most effective safety strategies prioritize eliminating or substituting hazards. When this is not feasible, engineering controls, followed by administrative controls and PPE, should be implemented.

Caption: The Hierarchy of Controls model applied to laboratory work with hazardous chemicals.

Engineering Controls

-

Ventilation: Always handle 4-(Chloromethyl)-2-nitrophenol in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[13]

-

Containment: For procedures with a higher risk of aerosol generation, consider using a glove box.

-

Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Gloves: Chemically resistant gloves such as nitrile, neoprene, or butyl rubber are recommended.[13] Always inspect gloves for integrity before use and change them frequently.

-

Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn.

-

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4][13]

Safe Handling and Storage Protocols

-

Handling:

-

Storage:

Caption: A generalized workflow for the safe handling of 4-(Chloromethyl)-2-nitrophenol.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4][13][15]

-

Skin Contact: Immediately flush the contaminated skin with plenty of soap and water.[13][15] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, get medical attention.[13][15]

-

Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[4][15] Get immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[13][15]

Accidental Release Measures

-

Spills: Evacuate the area and ensure adequate ventilation. Avoid generating dust.

-

Containment: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[11]

-

Decontamination: Clean the affected area thoroughly.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[11][13]

-

Specific Hazards: Fine dust dispersed in air may ignite.[16] Combustion may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[4][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][13]

Waste Disposal

Dispose of 4-(Chloromethyl)-2-nitrophenol and its containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. Waste material should be handled as hazardous waste and disposed of at an approved waste disposal plant.[4]

References

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

-

Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

-

SAFETY DATA SHEET. [Link]

-

MySkinRecipes. 4-(Chloromethyl)-2-nitrophenol. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

-

PubChem. 2-(Chloromethyl)-4-nitrophenol. [Link]

-

4-Nitrophenol Safety Data Sheet. [Link]

-

Australian Government Department of Health. Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Nitrophenols. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]

Sources

- 1. Buy 4-(Chloromethyl)-2-nitrophenol | 6694-75-3 [smolecule.com]

- 2. 4-(Chloromethyl)-2-nitrophenol [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 2-(Chloromethyl)-4-nitrophenol | C7H6ClNO3 | CID 76305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. llojibwe.org [llojibwe.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. southwest.tn.edu [southwest.tn.edu]

- 13. media.hiscoinc.com [media.hiscoinc.com]

- 14. 2-CHLOROMETHYL-4-NITROPHENOL - Safety Data Sheet [chemicalbook.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]